molecular formula C14H18Cl2N2O5S B2393338 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide CAS No. 341964-56-5

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide

Cat. No.: B2393338
CAS No.: 341964-56-5
M. Wt: 397.27
InChI Key: JPSUMLDTIZRIOO-UHFFFAOYSA-N
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Description

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and isopropoxy groups attached to an aniline ring, along with a sulfonyl and N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Preparation of 2,4-dichloro-5-isopropoxyaniline: This intermediate is synthesized by reacting 2,4-dichloroaniline with isopropyl alcohol under acidic conditions.

    Formation of the oxoethyl intermediate: The 2,4-dichloro-5-isopropoxyaniline is then reacted with an appropriate oxoethylating agent to introduce the oxoethyl group.

    Sulfonylation: The oxoethyl intermediate is further reacted with a sulfonylating agent to introduce the sulfonyl group.

    N-methylation: Finally, the compound is methylated using a suitable methylating agent to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxo group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxo groups.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide
  • 2-{[2-(2,4-dichloro-5-ethoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

The compound 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide (CAS No. 341964-50-9) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18Cl2N2O3S
  • Molecular Weight : 365.28 g/mol
  • Boiling Point : 572.3 ± 50.0 °C (predicted)
  • Density : 1.336 ± 0.06 g/cm³ (predicted)
  • pKa : 11.30 ± 0.70 (predicted)

The biological activity of this compound is primarily attributed to its structural components, which include a sulfonamide group and an aromatic amine moiety. These features allow it to interact with various biological targets, potentially acting as an enzyme inhibitor or modulator. The compound's mechanism may involve:

  • Enzyme Inhibition : By binding to the active site of specific enzymes, it may inhibit their function, leading to altered metabolic pathways.
  • Receptor Modulation : The compound could interact with cell surface receptors, influencing cellular signaling pathways and gene expression.

Anticancer Properties

Research has indicated that compounds structurally similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In studies involving MDA-MB-231 , SUIT-2 , and HT-29 cell lines, certain derivatives demonstrated superior potency compared to the standard chemotherapy agent cisplatin .
  • Apoptotic pathways were activated in response to treatment with these compounds, suggesting their potential as anticancer agents through mechanisms such as cell cycle arrest and induction of apoptosis .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties, which are crucial in treating diseases characterized by chronic inflammation. Its ability to modulate inflammatory cytokines could provide therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

StudyFindings
Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values lower than those of standard treatments.
Investigated the synthesis and characterization of similar compounds, noting their potential as enzyme inhibitors in biochemical assays.
Highlighted the unique structural features that enhance the biological activity of compounds related to sulfonylacetamides.

Properties

IUPAC Name

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfonyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O5S/c1-8(2)23-12-5-11(9(15)4-10(12)16)18-14(20)7-24(21,22)6-13(19)17-3/h4-5,8H,6-7H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSUMLDTIZRIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)NC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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